(D-Ala2)-Dynorphin A (1-9)

Opioid Receptors Selectivity Profiling Peptide SAR

(D-Ala²)-Dynorphin A (1-9), also known as [DAla²] Dynorphin A (1-9) (porcine), is a synthetic peptide analog of the endogenous opioid peptide dynorphin A. It is a nine-amino acid fragment of the dynorphin A sequence, engineered with a single D-alanine substitution at position 2.

Molecular Formula C53H86N18O11
Molecular Weight 1151.4 g/mol
Cat. No. B15574432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Ala2)-Dynorphin A (1-9)
Molecular FormulaC53H86N18O11
Molecular Weight1151.4 g/mol
Structural Identifiers
InChIInChI=1S/C53H86N18O11/c1-6-30(4)42(49(80)69-38(50(81)82)17-12-24-63-53(59)60)71-46(77)37(16-11-23-62-52(57)58)67-45(76)36(15-10-22-61-51(55)56)68-47(78)39(25-29(2)3)70-48(79)40(27-32-13-8-7-9-14-32)66-41(73)28-64-43(74)31(5)65-44(75)35(54)26-33-18-20-34(72)21-19-33/h7-9,13-14,18-21,29-31,35-40,42,72H,6,10-12,15-17,22-28,54H2,1-5H3,(H,64,74)(H,65,75)(H,66,73)(H,67,76)(H,68,78)(H,69,80)(H,70,79)(H,71,77)(H,81,82)(H4,55,56,61)(H4,57,58,62)(H4,59,60,63)/t30-,31+,35-,36-,37-,38-,39-,40-,42-/m0/s1
InChIKeyJFYHXVZXGWKQDV-ZNKHOMLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(D-Ala2)-Dynorphin A (1-9) Procurement: Kappa-Opioid Agonist Comparison Guide


(D-Ala²)-Dynorphin A (1-9), also known as [DAla²] Dynorphin A (1-9) (porcine), is a synthetic peptide analog of the endogenous opioid peptide dynorphin A [1]. It is a nine-amino acid fragment of the dynorphin A sequence, engineered with a single D-alanine substitution at position 2 [2]. This compound is primarily utilized in basic research settings, particularly for investigating kappa-opioid receptor (KOR) signaling, analgesic mechanisms, and neuropharmacology [1]. Its main utility lies in its ability to serve as a reference KOR agonist with a defined activity profile, distinct from both longer dynorphin fragments and non-peptidergic KOR agonists .

(D-Ala2)-Dynorphin A (1-9) Scientific Selection: Why Analogs Are Not Interchangeable


In scientific procurement, substituting (D-Ala²)-Dynorphin A (1-9) with other dynorphin fragments or KOR agonists without rigorous validation is highly discouraged. The compound's activity profile is uniquely dependent on its specific sequence length and the presence of the D-Ala² modification. For instance, while both dynorphin A (1-13) and (D-Ala²)-Dynorphin A (1-9) are KOR agonists, they exhibit significant differences in non-opioid motor effects [1] and are subject to distinct enzymatic degradation pathways [2]. Furthermore, the D-Ala² substitution, while introduced for stabilization, directly alters the peptide's receptor selectivity profile compared to the native L-Ala² sequence [3]. Therefore, the choice between these seemingly similar compounds carries direct, quantifiable consequences for experimental outcomes, ranging from altered potency in functional assays to confounding off-target effects.

(D-Ala2)-Dynorphin A (1-9) Quantitative Differentiation: Direct Comparison Evidence Table


Receptor Selectivity Profile: (D-Ala2)-Dynorphin A (1-9) vs. Native Dynorphin A (1-9)

The incorporation of D-alanine at position 2 of dynorphin A (1-9) directly causes a measurable loss of kappa-opioid receptor (KOR) selectivity [1]. While the native peptide is characterized as KOR-selective, the D-Ala² substitution reduces this selectivity, likely by increasing affinity for mu- or delta-opioid receptors. This is a critical differentiator for researchers requiring a 'pure' KOR tool compound [1].

Opioid Receptors Selectivity Profiling Peptide SAR

Comparative In Vivo Motor Effects: (D-Ala2)-Dynorphin A (1-9) vs. Dynorphin A (1-13)

In a head-to-head comparison in mice, dynorphin A (1-13) produced marked, non-opioid motor effects (wild running, jumping, barrel rolling) with an ED50 of ~14.32 nmol/mouse following intracerebroventricular (i.c.v.) administration [1]. Critically, the shorter fragment, dynorphin A (1-9), which shares the same core sequence as the target compound, was reported to not produce these significant non-opioid motor effects in a related context [2]. This indicates that the C-terminal extension present in dynorphin A (1-13) is essential for this particular neurotoxic profile, making the 1-9 fragment a cleaner tool for studying KOR-mediated analgesia without this confounding variable.

Neuropharmacology In Vivo Pharmacology Behavioral Studies

Metabolic Stability and Peptidase Sensitivity: (D-Ala2)-Dynorphin A (1-9) vs. Full-Length Dynorphin A

The D-Ala² substitution in dynorphin A (1-9) is known to confer resistance to enzymatic degradation by aminopeptidases, a common limitation of native opioid peptides . In contrast, the parent compound, dynorphin A (1-17), and its longer fragments are rapidly degraded by multiple peptidases in vivo, including carboxypeptidases that cleave the C-terminal basic residues [1]. Specifically, the non-endogenous dynorphin A (1-9) fragment is noted to be peptidase-sensitive, highlighting the structural vulnerability addressed by the D-Ala² modification [2].

Peptide Stability Pharmacokinetics Enzymatic Degradation

Lack of Functional Analgesic Antagonism: (D-Ala2)-Dynorphin A (1-9) vs. Dynorphin A (1-13)

A key functional difference exists in the interaction with opiate-induced analgesia. Dynorphin A (1-13) has been shown to significantly antagonize morphine and beta-endorphin-induced analgesia in naive animals [1]. In direct contrast, the shorter fragment, dynorphin A (1-9), lacks this significant antagonistic effect [1]. This fundamental difference in pharmacodynamic interaction makes the 1-9 fragment a superior choice for studies where background interference with other opioid systems must be minimized.

Analgesia Narcotic Interaction Pharmacodynamics

(D-Ala2)-Dynorphin A (1-9) Optimal Research Application Scenarios


In Vitro Kappa-Opioid Receptor (KOR) Binding and Functional Assays

(D-Ala²)-Dynorphin A (1-9) is optimally suited as a reference KOR agonist in in vitro binding displacement and functional assays (e.g., GTPγS binding, cAMP inhibition, β-arrestin recruitment). Its D-Ala² modification confers enhanced stability in assay buffers compared to the native sequence, ensuring consistent results over prolonged incubation periods [1]. Furthermore, its lack of the C-terminal extension present in dynorphin A (1-13) eliminates confounding interactions with non-opioid targets like the NMDA receptor, providing a cleaner signal in receptor-specific studies [2].

Ex Vivo Tissue Bath Studies on Smooth Muscle Preparations

This compound is a standard tool for pharmacological studies on isolated tissue preparations, such as the guinea pig ileum (GPI) and mouse vas deferens (MVD), which are classic bioassays for opioid activity [1]. Its defined activity as a dynorphin fragment allows researchers to probe the functional role of KOR in modulating neurotransmitter release and smooth muscle contractility [1]. The compound's specific activity profile is well-suited for use as a positive control or in conjunction with selective antagonists like nor-binaltorphimine (nor-BNI) to confirm KOR-mediated effects [2].

Mechanistic Studies of Analgesia and Central Nervous System (CNS) Function

(D-Ala²)-Dynorphin A (1-9) is a valuable tool for in vivo CNS studies where the confounding motor dysfunction caused by dynorphin A (1-13) is a critical concern [1]. It can be used to investigate the role of spinal or supraspinal KOR in modulating pain perception without the experimental confound of paralysis or neurotoxicity [1]. This allows for a more precise dissection of the opioidergic component of analgesia in behavioral models, such as the tail-flick or hot-plate tests, when compared to its longer, more complex counterparts [2].

Probing Dynorphin-Induced Desensitization and Receptor Trafficking

Researchers investigating the differential regulation of opioid receptors can utilize (D-Ala²)-Dynorphin A (1-9) to explore KOR desensitization and internalization pathways. Studies have shown that peptide agonists like dynorphin A can induce a significantly higher degree of homologous desensitization and a longer recovery half-life for KOR responsiveness compared to non-peptidergic agonists such as U69593 [1]. Using the more stable and defined (D-Ala²)-Dynorphin A (1-9) fragment provides a robust tool to dissect these agonist-specific regulatory mechanisms in cell lines expressing human KOR [1].

Quote Request

Request a Quote for (D-Ala2)-Dynorphin A (1-9)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.